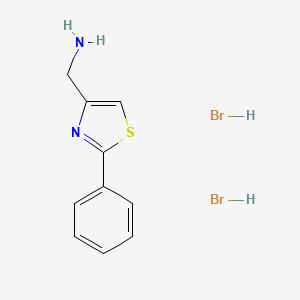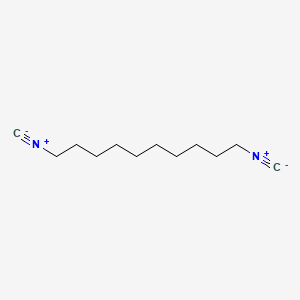![molecular formula C16H14FNO2S B7890075 [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a tosyl group, and an isocyanide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide typically involves the reaction of 3-fluorobenzyl chloride with tosylmethyl isocyanide (TOSMIC) under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the isocyanide group. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electrophiles, leading to the formation of heterocyclic compounds.
Reductive Reactions: The isocyanide group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF) are commonly used.
Cycloaddition: Electrophiles such as aldehydes or ketones in the presence of a base like triethylamine (TEA) are typical.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions include various heterocyclic compounds, primary amines, and substituted benzyl derivatives.
Applications De Recherche Scientifique
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in medicinal chemistry or forming covalent bonds with biomolecules in chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluenesulphonylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity but without the fluorobenzyl group.
Phenyl isocyanide: Another isocyanide with a phenyl group instead of a fluorobenzyl group.
Methyl isocyanide: A simpler isocyanide with a methyl group.
Uniqueness
[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide is unique due to the presence of the fluorobenzyl group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Propriétés
IUPAC Name |
1-fluoro-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)11-13-4-3-5-14(17)10-13/h3-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOYOUCIVWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=CC=C2)F)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)
![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)


![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)
![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzene](/img/structure/B7890092.png)

